Synstatin 92-119

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

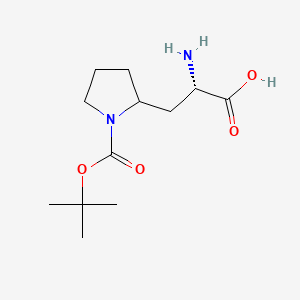

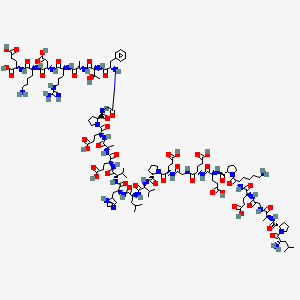

Synstatin 92-119 is a peptide derived from amino acids 92-119 of the mouse syndecan sequence. It is known for its role as an anti-tumor agent that inhibits angiogenesis and cancer cell invasion. This compound down-regulates integrin αvβ3 and reduces the activation of angiogenic growth factors such as VEGF and FGF-2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synstatin 92-119 is synthesized through custom peptide synthesis methods. The sequence of the peptide is Leu-Pro-Ala-Gly-Glu-Lys-Pro-Glu-Glu-Gly-Glu-Pro-Val-Leu-His-Val-Glu-Ala-Glu-Pro-Gly-Phe-Thr-Ala-Arg-Asp-Lys-Glu . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .

Analyse Chemischer Reaktionen

Types of Reactions

Synstatin 92-119 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Coupling Reagents: HBTU, HATU, or DIC are commonly used to facilitate peptide bond formation.

Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is used to protect the amino group of amino acids during synthesis.

Cleavage Reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.

Major Products Formed

The major product formed is the this compound peptide itself, with a molecular weight of 3032.27 g/mol .

Wissenschaftliche Forschungsanwendungen

Synstatin 92-119 has several scientific research applications:

Cancer Research: It is used to study its anti-tumor properties, particularly its ability to inhibit angiogenesis and cancer cell invasion

Angiogenesis Studies: Researchers use this compound to investigate the mechanisms of angiogenesis and the role of integrins in this process.

Integrin Research: It serves as a tool to study the function and regulation of integrins, particularly αvβ3 and αvβ5.

Drug Development: This compound is explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt integrin-mediated signaling pathways.

Wirkmechanismus

Synstatin 92-119 exerts its effects by targeting the integrin αvβ3 and αvβ5 activation mechanism. It competitively displaces integrins and insulin-like growth factor 1 receptor (IGF1R) from the syndecan-1 (Sdc1) complex, thereby inactivating the complex. This disruption leads to reduced activation of angiogenic growth factors VEGF and FGF-2, ultimately inhibiting angiogenesis and tumor cell invasion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cilengitide: Another integrin inhibitor that targets αvβ3 and αvβ5 integrins.

RGD Peptides: These peptides mimic the cell adhesion motif and bind to integrins, inhibiting cell adhesion and migration.

Uniqueness

Synstatin 92-119 is unique in its specific sequence derived from the mouse syndecan-1 and its ability to disrupt the Sdc1-coupled ternary receptor complex. This specificity makes it a valuable tool for studying integrin-mediated signaling pathways and developing targeted cancer therapies .

Eigenschaften

Molekularformel |

C133H207N35O46 |

|---|---|

Molekulargewicht |

3032.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C133H207N35O46/c1-65(2)55-75(136)128(209)165-51-22-31-91(165)122(203)146-69(9)108(189)141-61-94(170)148-79(35-42-98(175)176)115(196)157-82(28-17-19-49-135)129(210)167-53-23-32-92(167)123(204)154-81(37-44-100(179)180)116(197)153-78(34-41-97(173)174)111(192)142-62-95(171)149-83(38-45-101(181)182)130(211)168-54-24-33-93(168)124(205)163-106(68(7)8)126(207)161-86(56-66(3)4)117(198)159-88(58-74-60-139-64-144-74)120(201)162-105(67(5)6)125(206)155-80(36-43-99(177)178)112(193)145-70(10)110(191)156-84(39-46-102(183)184)131(212)166-52-21-30-90(166)121(202)143-63-96(172)150-87(57-73-25-14-13-15-26-73)119(200)164-107(72(12)169)127(208)147-71(11)109(190)151-77(29-20-50-140-133(137)138)114(195)160-89(59-104(187)188)118(199)152-76(27-16-18-48-134)113(194)158-85(132(213)214)40-47-103(185)186/h13-15,25-26,60,64-72,75-93,105-107,169H,16-24,27-59,61-63,134-136H2,1-12H3,(H,139,144)(H,141,189)(H,142,192)(H,143,202)(H,145,193)(H,146,203)(H,147,208)(H,148,170)(H,149,171)(H,150,172)(H,151,190)(H,152,199)(H,153,197)(H,154,204)(H,155,206)(H,156,191)(H,157,196)(H,158,194)(H,159,198)(H,160,195)(H,161,207)(H,162,201)(H,163,205)(H,164,200)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,213,214)(H4,137,138,140)/t69-,70-,71-,72+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,105-,106-,107-/m0/s1 |

InChI-Schlüssel |

ZRFCJNAJRWUHMX-CFNXPHSLSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N5CCCC5C(=O)NCC(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)

![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)

![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)

![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)

![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)

![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)

![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)